Butin

概要

説明

ブチンは、Vernonia anthelminticaの種子やDalbergia odoriferaの木材など、さまざまな植物に含まれています 。ブチンは、その抗酸化作用と潜在的な健康上の利点で知られています。

準備方法

合成経路と反応条件

ブチンは、さまざまな方法で合成できます。 一般的な方法の1つは、Bacillus megateriumチロシナーゼ (BmTYR) を触媒として使用したリキリチゲニンのヒドロキシル化です 。この生体変換プロセスは効率的で、市販のリキリチゲニンからブチンを製造できます。

工業的生産方法

ブチンの工業的生産は、通常、Vernonia anthelminticaの種子やDalbergia odoriferaの木材などの天然資源からの抽出によって行われます。 抽出プロセスには、溶媒抽出に続いて、高速液体クロマトグラフィー (HPLC) などの技術による精製が含まれる場合があります .

化学反応の分析

反応の種類

ブチンは、酸化、還元、置換など、さまざまな化学反応を起こします。 ブチンは、活性酸素種 (ROS) をスカベンジし、酸化ストレスを阻害する抗酸化反応に関与することが知られています .

一般的な試薬と条件

ブチンを含む反応で使用される一般的な試薬には、酸化反応用の過酸化水素と、還元反応用の水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応の条件は、通常、穏やかな温度と中性からわずかに酸性のpHを伴います .

形成される主な生成物

ブチンを含む反応から生成される主な生成物には、ブチンなどの他のフラボノイドとのダイマーとクロスダイマーが含まれます 。 これらの生成物は、特に水素原子移動経路を通じて、抗酸化経路によって形成されます .

科学研究への応用

ブチンは、幅広い科学研究への応用があります。

科学的研究の応用

Antioxidant Properties

Butin has been extensively studied for its antioxidant properties, which play a crucial role in protecting cells from oxidative stress. Research indicates that this compound can:

- Scavenge Reactive Oxygen Species (ROS) : It effectively reduces oxidative damage by scavenging ROS, which are harmful byproducts of cellular metabolism.

- Activate Antioxidant Enzymes : Studies show that this compound enhances the activity of enzymes such as superoxide dismutase and catalase, which are vital for cellular defense against oxidative stress .

- Protect Mitochondrial Function : this compound has demonstrated the ability to maintain mitochondrial membrane potential and prevent apoptosis induced by oxidative stress .

Case Study: Cytoprotective Effects Against Oxidative Stress

A study published in 2011 highlighted this compound's protective effects against hydrogen peroxide-induced apoptosis. The findings revealed that this compound treatment significantly reduced mitochondrial dysfunction and restored mitochondrial membrane potential in treated cells .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Mitochondrial Membrane Potential | Decreased | Maintained |

| ROS Levels | High | Low |

| Apoptotic Markers | High | Reduced |

Cancer Research

This compound's potential as an anticancer agent has been a focal point of research. Its mechanisms include:

- Induction of Apoptosis : this compound has been shown to activate pathways leading to programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Various studies suggest that this compound can inhibit the proliferation of cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and growth .

Case Study: Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it was found to suppress the growth of colon cancer cells by inducing apoptosis and modulating key signaling pathways .

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective properties:

- Protection Against Neurodegeneration : this compound has been reported to protect neurons from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases .

- Enhancement of Cognitive Function : Preliminary findings indicate that this compound may improve cognitive functions by mitigating oxidative stress in neural tissues.

Case Study: Neuroprotective Mechanism

A study demonstrated that this compound could reduce neuronal death in models of oxidative stress, suggesting its potential role in treating conditions like Alzheimer's disease .

Immunomodulatory Effects

This compound also shows promise in modulating immune responses:

- Anti-inflammatory Activity : It has been observed to reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Enhancement of Immune Function : Some studies suggest that this compound can enhance the immune response, making it a candidate for further research in immunotherapy applications .

作用機序

ブチンは、主にその抗酸化活性を通じて効果を発揮します。 ブチンは、活性酸素種をスカベンジし、スーパーオキシドジスムターゼやカタラーゼなどの抗酸化酵素を活性化します 。 ブチンは、ミトコンドリア膜電位を維持し、シトクロムcの放出を阻止することで、ミトコンドリア依存性アポトーシス経路を阻害します 。 さらに、ブチンは、ミトゲン活性化プロテインキナーゼキナーゼ4とc-Jun NH2末端キナーゼ経路を阻害し、酸化ストレス誘発性アポトーシスを軽減します .

類似化合物の比較

類似化合物

ブチンに類似した化合物には、ブテイン、リキリチゲニン、ナリンゲニンなどの他のフラボノイドが含まれます .

独自性

ブチンは、その特定のヒドロキシル化パターンにより、強力な抗酸化作用に貢献しています。 ブテインと比較して、ブチンはより高い抗酸化能を有し、エラスチン処理された骨髄由来間葉系幹細胞におけるフェロトーシスをより効果的に阻害します 。これは、ブチンを、酸化ストレスや関連疾患に焦点を当てた研究における貴重な化合物にします。

類似化合物との比較

Similar Compounds

Similar compounds to butin include other flavonoids such as butein, liquiritigenin, and naringenin .

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant activity. Compared to butein, this compound has a higher antioxidant capacity and more effectively inhibits ferroptosis in erastin-treated bone marrow-derived mesenchymal stem cells . This makes this compound a valuable compound in research focused on oxidative stress and related diseases.

生物活性

Butin, chemically known as 7,3',4'-trihydroxydihydroflavone, is a flavonoid compound found in various plants. It has garnered attention for its potential therapeutic effects, particularly in the context of oxidative stress and metabolic disorders. This article provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits several biological activities primarily through its antioxidant properties and modulation of cellular signaling pathways. Key mechanisms include:

- Antioxidant Activity : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). It reduces oxidative stress by scavenging reactive oxygen species (ROS) and decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation .

- Apoptosis Regulation : this compound influences apoptotic pathways by modulating caspase activity. In diabetic models, this compound treatment significantly downregulated caspase-3 activity, which is implicated in pancreatic β-cell apoptosis due to oxidative stress .

- Inflammation Modulation : this compound has been shown to reduce pro-inflammatory cytokines such as interleukin-1β in diabetic rats, indicating its potential role in mitigating inflammation associated with metabolic disorders .

In Vivo Studies

Recent studies have demonstrated this compound's efficacy in animal models:

- Diabetes Management : In an alloxan-induced diabetic rat model, this compound administration improved glucose metabolism and restored biochemical parameters. Treatment resulted in enhanced insulin secretion and protection against pancreatic histopathological changes .

- Oxidative Stress Protection : this compound demonstrated protective effects against hydrogen peroxide-induced cell death by inhibiting mitochondrial dysfunction and preserving mitochondrial membrane potential. This was achieved through the inhibition of caspase-dependent pathways .

In Vitro Studies

In vitro investigations further elucidate this compound's biological activities:

- Cell Viability : In HT22 hippocampal cells, this compound ameliorated glutamate-induced neurotoxicity by restoring mitochondrial function and reducing oxidative stress markers .

Data Summary

The following table summarizes key findings from recent studies on this compound's biological activities:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Diabetes Management : A study involving diabetic rats treated with this compound revealed significant improvements in blood glucose levels and insulin sensitivity. The study emphasized the role of this compound in restoring pancreatic function and reducing oxidative damage.

- Neuroprotective Effects : In a case study focusing on neuroprotection, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest that this compound may be beneficial in treating neurodegenerative diseases characterized by oxidative stress.

特性

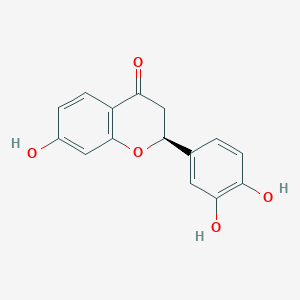

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBPUQUGJNAPAZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197708 | |

| Record name | (-)-Butin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-14-8 | |

| Record name | (-)-Butin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Butin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23T8BI9DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。